Cas no 2228643-48-7 (3-(2-aminoethoxy)-2-bromophenol)

3-(2-aminoethoxy)-2-bromophenol 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminoethoxy)-2-bromophenol
- 2228643-48-7
- EN300-1904597
-
- インチ: 1S/C8H10BrNO2/c9-8-6(11)2-1-3-7(8)12-5-4-10/h1-3,11H,4-5,10H2
- InChIKey: ZNLIVJSKUWVXDL-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1OCCN)O
計算された属性
- 精确分子量: 230.98949g/mol
- 同位素质量: 230.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- XLogP3: 1.3
3-(2-aminoethoxy)-2-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904597-0.25g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1904597-10.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1904597-1.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1904597-0.1g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1904597-10g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1904597-5g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1904597-1g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1904597-0.05g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1904597-2.5g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1904597-5.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 5g |
$2940.0 | 2023-06-02 |
3-(2-aminoethoxy)-2-bromophenol 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
3-(2-aminoethoxy)-2-bromophenolに関する追加情報
Introduction to 3-(2-aminoethoxy)-2-bromophenol (CAS No. 2228643-48-7)
3-(2-aminoethoxy)-2-bromophenol, with the CAS number 2228643-48-7, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom and an aminoethoxy group attached to a phenolic ring. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications.
The synthesis of 3-(2-aminoethoxy)-2-bromophenol involves several well-documented methods, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-bromophenol with 2-aminoethanol under controlled conditions. This method has been optimized to achieve high yields and purity levels, making it suitable for both laboratory-scale synthesis and industrial production.
In recent years, the interest in 3-(2-aminoethoxy)-2-bromophenol has been driven by its potential applications in medicinal chemistry. Studies have shown that this compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3-(2-aminoethoxy)-2-bromophenol can effectively scavenge free radicals and reduce oxidative stress in cellular models. This finding suggests its potential as a therapeutic agent for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant properties, 3-(2-aminoethoxy)-2-bromophenol has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. These findings have important implications for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective properties of 3-(2-aminoethoxy)-2-bromophenol have also been explored in preclinical studies. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neurons from ischemic injury by modulating mitochondrial function and reducing apoptosis. These results highlight the potential of 3-(2-aminoethoxy)-2-bromophenol as a neuroprotective agent in the treatment of stroke and other neurological disorders.
In addition to its biological activities, the physical and chemical properties of 3-(2-aminoethoxy)-2-bromophenol have been extensively characterized. The compound is a white crystalline solid with a melting point ranging from 105 to 107°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various formulation strategies in drug development.
The safety profile of 3-(2-aminoethoxy)-2-bromophenol is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 3-(2-aminoethoxy)-2-bromophenol (CAS No. 2228643-48-7) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new therapeutic agents targeting oxidative stress, inflammation, and neurological disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as a valuable compound in the field.
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